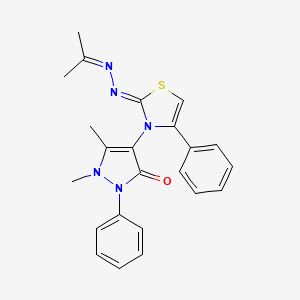
(Z)-1,5-dimethyl-2-phenyl-4-(4-phenyl-2-(propan-2-ylidenehydrazono)thiazol-3(2H)-yl)-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would typically involve a detailed step-by-step process of how to synthesize the compound from readily available starting materials. It would also include the conditions required for each step, such as temperature, pressure, and solvent, as well as the yield of each step.Molecular Structure Analysis
This would involve a detailed description of the molecular structure of the compound, including bond lengths and angles, the hybridization of each atom, and any notable structural features such as rings or functional groups.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo. This could include reactions with common reagents, reactions under certain conditions, or reactions that form part of a synthetic pathway.Physical And Chemical Properties Analysis
This would include information on the physical and chemical properties of the compound, such as melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of Pyridazinones and Pyrazoles : The compound is used as a key intermediate in the synthesis of pyridazinones and pyrazoles, which have various applications in chemical synthesis and pharmaceuticals (Sayed, Khalil, Ahmed, & Raslan, 2002).
- Coordination with Metals : Studies show its unusual coordination with metals like copper and zinc, leading to novel metal complexes. These complexes have been characterized using techniques like FT-IR, EPR, NMR, and UV-VIS spectroscopy (Kovalchukova et al., 2017).
Pharmacological Applications
- Affinities to Anti-apoptotic Proteins : The compound has been characterized for its affinities to anti-apoptotic Bcl-2 family proteins, indicating potential in cancer research (Shi et al., 2013).
- Anti-Tumor Agents : Some derivatives have shown promising anti-tumor activities, particularly against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Chemical Properties and Reactions
- Alkylation and Ring Closure Reactions : It serves as a starting material in various alkylation and ring closure reactions, contributing to the generation of a structurally diverse library of compounds (Roman, 2013).
- Transition Metal Ion Recognition : Derivatives of this compound exhibit strong affinity toward divalent transition metal ions, which can be useful in developing sensors or in environmental monitoring (Shi, Ji, & Bian, 2007).
Additional Applications
- Corrosion Inhibition : A Schiff base derivative of the compound has shown potential as a corrosion inhibitor for steel in acidic environments (Emregül & Hayvalı, 2006).
- Molecular Docking Studies : The compound has been subject to FT-IR and FT-Raman investigation, with molecular docking studies indicating its potential pharmacological importance (Venil et al., 2021).
Safety And Hazards
This would include information on any hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include safety precautions that should be taken when handling the compound.
Zukünftige Richtungen
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, further studies to elucidate the compound’s properties, or modifications to the compound to improve its properties or reduce its hazards.
I hope this general information is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, please don’t hesitate to ask!
Eigenschaften
IUPAC Name |
1,5-dimethyl-2-phenyl-4-[(2Z)-4-phenyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazol-3-yl]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-16(2)24-25-23-27(20(15-30-23)18-11-7-5-8-12-18)21-17(3)26(4)28(22(21)29)19-13-9-6-10-14-19/h5-15H,1-4H3/b25-23- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOFYMVSURAECB-BZZOAKBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=CSC3=NN=C(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N\3C(=CS/C3=N\N=C(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,5-dimethyl-2-phenyl-4-(4-phenyl-2-(propan-2-ylidenehydrazono)thiazol-3(2H)-yl)-1H-pyrazol-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

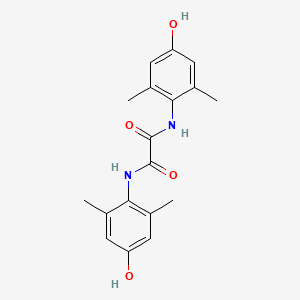
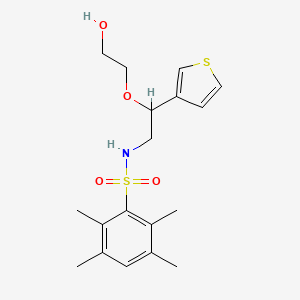
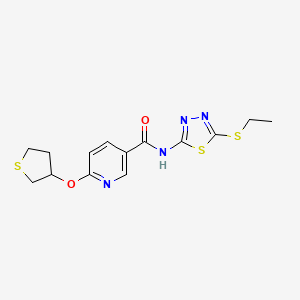
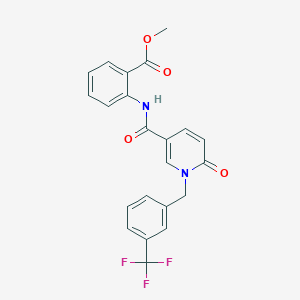
![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)
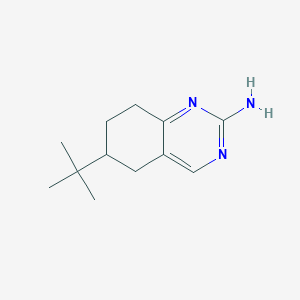
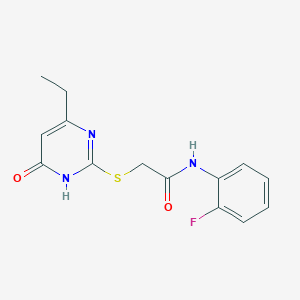
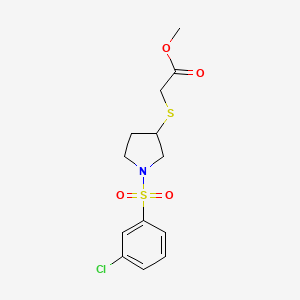
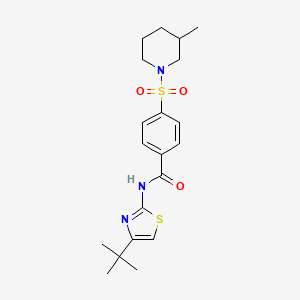
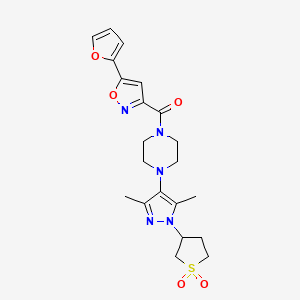
![3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947364.png)
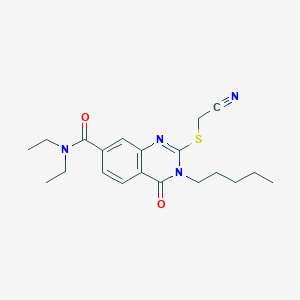
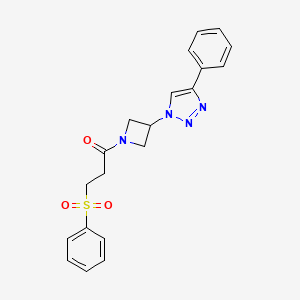
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2947372.png)